molecular formula C21H16ClN5O B6481044 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-[1,1'-biphenyl]-4-carboxamide CAS No. 897615-38-2

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6481044
CAS No.: 897615-38-2
M. Wt: 389.8 g/mol
InChI Key: HQXWZZKNQBJQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,1'-biphenyl]-4-carboxamide core linked via a methylene bridge to a 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl moiety. The 4-chlorophenyl substituent likely improves lipophilicity and target binding affinity .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O/c22-18-10-12-19(13-11-18)27-20(24-25-26-27)14-23-21(28)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXWZZKNQBJQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antiviral, anticancer, and enzyme inhibition properties. The tetrazole ring structure is known for enhancing the pharmacological profile of various medicinal agents.

The molecular formula of this compound is C21H24ClN5O4. Its molecular weight is approximately 445.9 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC21H24ClN5O4
Molecular Weight445.9 g/mol
IUPAC NameN-{[1-(4-chlorophenyl)tetrazol-5-yl]methyl}-[1,1'-biphenyl]-4-carboxamide
PurityTypically 95%

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Tetrazole derivatives have shown significant antimicrobial properties. For instance:

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamideSimilar sulfonamide and tetrazole structureAntimicrobial
5-(4-Chlorophenyl)-1H-tetrazoleLacks sulfonamide groupAnticancer

Studies have demonstrated that the incorporation of the tetrazole moiety enhances antimicrobial effectiveness against various pathogens.

Antiviral Activity

Certain tetrazole-containing compounds have exhibited antiviral properties against viruses such as the tobacco mosaic virus (TMV). The following table summarizes findings from relevant studies:

CompoundConcentration (mg/mL)Inhibition Rate (%)
Compound 7a0.538.42
Compound 7b0.542.00
Ningnanmycin0.554.51

These results suggest that similar structural features in this compound may confer antiviral activity.

Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored in various studies. For example, compounds with the tetrazole ring have been associated with inhibition of cancer cell proliferation in vitro.

Case Studies and Research Findings

Several studies have focused on the biological activity of tetrazole derivatives:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that tetrazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Antiviral Properties : Research published in Phytochemistry highlighted the antiviral effects of tetrazole derivatives against viral infections in plant models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

A. Tetrazole vs. Triazole Derivatives
  • N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo et al., 2020): Replacing the tetrazole with a 1,2,3-triazole reduces ring strain but diminishes hydrogen-bond acceptor capacity.
  • (S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY):
    The hydroxyl and phenylpropan-2-yl substituents enhance solubility and stereochemical complexity, which may improve pharmacokinetic profiles relative to the target compound’s simpler methylene bridge .

B. Biphenyl vs. Xanthene Core
  • N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide (CAS 897623-28-8): Replacing the biphenyl with a xanthene group introduces a rigid, planar structure.

Substituent Effects on the Amide Group

A. Hydrophobic vs. Polar Substituents
  • N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (Compound 7):
    The cyclooctyl group enhances lipophilicity, favoring membrane penetration. However, bulkier substituents may sterically hinder target binding compared to the tetrazole-linked chlorophenyl group in the target compound .

  • N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (Compound 8):
    The decahydronaphthalenyl group introduces a polycyclic hydrophobic moiety, which may improve binding to deep hydrophobic pockets but reduce aqueous solubility .

B. Electron-Withdrawing vs. Electron-Donating Groups
  • The 4-chlorophenyl group in the target compound, by contrast, offers electron-withdrawing effects that enhance stability and binding to electron-rich targets .

Preparation Methods

Tetrazole Ring Formation via [2+3] Cycloaddition

The 1-(4-chlorophenyl)-1H-tetrazole-5-yl group is typically synthesized through a Huisgen-type cycloaddition between a nitrile and an azide. For example:

  • 4-Chlorophenylacetonitrile reacts with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in a polar aprotic solvent like dimethylformamide (DMF) at 100–120°C.

  • The reaction proceeds via a [2+3] dipolar cycloaddition, yielding 1-(4-chlorophenyl)-1H-tetrazole-5-amine.

Reaction Conditions:

ReagentSolventTemperatureTimeYield
NaN₃, NH₄ClDMF110°C12 h75–85%

Functionalization of the Tetrazole

The tetrazole’s C5-position is functionalized with a methylene group for subsequent coupling:

  • Bromination : Treatment of 1-(4-chlorophenyl)-1H-tetrazole with paraformaldehyde and hydrobromic acid (HBr) generates 5-(bromomethyl)-1-(4-chlorophenyl)-1H-tetrazole.

  • Protection Strategies : To prevent side reactions, the tetrazole’s N1-position is often protected with a trityl group using trityl chloride (TrCl) in dichloromethane (DCM).

Preparation of the Biphenyl Carboxamide Component

Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

The biphenyl backbone is constructed via a palladium-catalyzed Suzuki coupling:

  • 4-Bromobenzoic acid reacts with phenylboronic acid in the presence of Pd(PPh₃)₄, potassium carbonate (K₂CO₃), and a mixture of toluene/water at 80°C.

Reaction Conditions:

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80°C90–95%

Carboxamide Formation

The biphenyl carboxylic acid is converted to the carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃):

  • 4-Biphenylcarboxylic acid4-biphenylcarbonyl chloride4-biphenylcarboxamide .

Coupling Methodologies

Alkylation of the Tetrazole Methylene Group

The 5-(bromomethyl)tetrazole derivative reacts with the biphenyl carboxamide in a nucleophilic substitution:

  • 5-(Bromomethyl)-1-(4-chlorophenyl)-1H-tetrazole and 4-biphenylcarboxamide are combined in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) as a base.

Optimized Conditions:

BaseSolventTemperatureTimeYield
K₂CO₃MeCN60°C6 h65–70%

Deprotection (If Applicable)

If a trityl-protected tetrazole is used, the final step involves deprotection with hydrochloric acid (HCl) in isopropanol at 70°C.

Optimization and Challenges

Regioselectivity in Tetrazole Synthesis

The [2+3] cycloaddition often yields a mixture of 1H- and 2H-tetrazole regioisomers. Using bulkier solvents like 1,2-dimethoxyethane (DME) or catalytic zinc bromide (ZnBr₂) improves selectivity for the 1H-isomer.

Steric Hindrance in Biphenyl Coupling

The biphenyl carboxamide’s steric bulk necessitates longer reaction times or elevated temperatures. Microwave-assisted synthesis at 100°C reduces reaction time to 2 hours with comparable yields.

Purification Challenges

Intermediates such as the trityl-protected tetrazole require column chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) for isolation .

Q & A

Q. What are the critical steps in synthesizing N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-[1,1'-biphenyl]-4-carboxamide?

The synthesis involves a multi-step process, including:

  • Tetrazole ring formation : Cyclization of nitriles with sodium azide under controlled temperature (e.g., 80–100°C) to form the tetrazole moiety .
  • Biphenyl coupling : Suzuki-Miyaura cross-coupling to attach the biphenyl group, requiring palladium catalysts and inert conditions .
  • Carboxamide linkage : Amide bond formation between the tetrazole-methyl group and biphenyl-carboxylic acid, often using coupling agents like EDC/HOBt . Key challenges include maintaining purity (>95%) and avoiding side reactions during tetrazole formation.

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., distinguishing tetrazole protons at δ 8.5–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 436.1) .
  • X-ray crystallography : For unambiguous structural elucidation, particularly to resolve steric effects from the chlorophenyl and biphenyl groups .

Q. How does the compound’s structure influence its physicochemical properties?

  • The tetrazole ring enhances metabolic stability and hydrogen-bonding capacity, impacting solubility and bioavailability .
  • The 4-chlorophenyl group increases lipophilicity (logP ~3.5), favoring membrane permeability but reducing aqueous solubility .
  • The biphenyl-carboxamide moiety contributes to planar geometry, enabling π-π stacking interactions with biological targets .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve tetrazole cyclization efficiency, while THF enhances Suzuki coupling yields .
  • Catalyst tuning : Use of Pd(PPh₃)₄ for biphenyl coupling reduces byproducts compared to Pd(OAc)₂ .
  • Temperature control : Lower temperatures (0–5°C) during amide coupling minimize racemization . Example optimization
StepYield (Unoptimized)Yield (Optimized)Key Parameter Adjusted
Tetrazole formation45%78%Solvent (DMF → DMSO)
Suzuki coupling60%85%Catalyst (Pd(OAc)₂ → Pd(PPh₃)₄)

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Simulates binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The tetrazole group shows strong affinity for zinc-containing active sites .
  • QSAR studies : Correlate substituent effects (e.g., chlorine position) with activity; meta-chloro derivatives exhibit 20% higher potency than para-substituted analogs .
  • MD simulations : Reveal stability of ligand-protein complexes over 100 ns, highlighting biphenyl group flexibility as a critical factor .

Q. What methodologies resolve contradictions in reported bioactivity data?

  • Dose-response reassessment : Reproduce assays across multiple cell lines (e.g., IC₅₀ variability from 2 μM in HeLa to 15 μM in MCF-7) .
  • Off-target profiling : Use kinome-wide screening to identify unintended interactions (e.g., inhibition of EGFR at >10 μM) .
  • Metabolite analysis : LC-MS/MS to detect degradation products that may confound activity readings (e.g., hydrolyzed carboxamide reducing efficacy by 40%) .

Q. How do structural analogs of this compound compare in pharmacological activity?

Analog ModificationTarget Affinity (Ki, nM)Solubility (μg/mL)Key Reference
Replacement of tetrazole with triazole150 (vs. 75 for parent)12 (vs. 8)
Substitution of 4-chlorophenyl with 4-fluorophenyl90 (vs. 75)18 (vs. 8)
  • Key trend : Tetrazole-containing analogs show superior target binding but lower solubility compared to triazole derivatives .

Methodological Guidelines

  • Synthesis : Prioritize inert conditions for tetrazole stability and use coupling agents with low racemization risk (e.g., HATU over EDC) .
  • Bioassays : Include negative controls (e.g., DMSO vehicle) and validate findings with orthogonal assays (e.g., SPR and ITC for binding kinetics) .
  • Data interpretation : Use cheminformatics tools (e.g., PubChem’s BioActivity data) to contextualize results against existing literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.